ROCK2 Inhibitory Potency: SR-3677 Exhibits >30-Fold Higher Potency than Belumosudil and >600-Fold Higher Potency than Y-27632
SR-3677 demonstrates ROCK2 inhibitory potency of approximately 3 nM in enzyme and cell-based assays, representing the highest potency among widely available ROCK2-selective tool compounds [1]. In direct cross-study comparison, belumosudil (KD025/SLx-2119) exhibits a ROCK2 IC50 of 105 nM—a 35-fold reduction in potency relative to SR-3677 [2]. The generic pan-ROCK inhibitor Y-27632 shows substantially lower potency with an IC50 of approximately 5,000 nM against ROCK—over 1,600-fold less potent than SR-3677 against ROCK2 [3]. Fasudil (HA-1077) exhibits even lower potency with a ROCK IC50 of 10,700 nM [3].
| Evidence Dimension | ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ~3 nM |
| Comparator Or Baseline | Belumosudil (KD025): 105 nM; Y-27632: ~5,000 nM; Fasudil: 10,700 nM |
| Quantified Difference | SR-3677 is 35-fold more potent than belumosudil; >1,600-fold more potent than Y-27632; >3,500-fold more potent than fasudil |
| Conditions | In vitro enzyme and cell-based kinase activity assays |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing the likelihood of solvent-mediated artifacts or off-target effects that can confound phenotypic readouts.
- [1] Feng Y, Yin Y, Weiser A, Griffiin E, Cameron MD, Lin L, Ruiz C, Schürer SC, Inoue T, Rao PV, Schröter T, Lograsso P. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. J Med Chem. 2008 Nov 13;51(21):6642-5. View Source
- [2] Active Inhibitor. Belumosudil (KD025) Technical Datasheet. CAS 911417-87-3. View Source
- [3] Gastroenterology Journal. Table 2: Alphabetical Listing of Potency Comparison of Different ROCK Inhibitors. 2009. View Source
